
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide, also known as BOG, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BOG belongs to the class of hydrazones and contains two indolinone moieties. Its unique chemical structure has made it a subject of interest for various scientific studies, including its synthesis, mechanism of action, and potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide is not fully understood. However, studies have suggested that (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide may act by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide inhibits the proliferation of cancer cells, induces apoptosis, and reduces the production of reactive oxygen species (ROS). (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2 and LOX enzymes. In vivo studies have reported that (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide reduces the growth of tumors in animal models and exhibits anti-inflammatory activity.
実験室実験の利点と制限
One of the advantages of using (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide in lab experiments is its synthetic nature, which allows for easy modification of its chemical structure. (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has also been shown to exhibit low toxicity, making it a potential candidate for drug development. However, one limitation of using (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability.
将来の方向性
Several future directions for (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide research include:
1. Investigating the potential of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide as a therapeutic agent for oxidative stress-related diseases.
2. Studying the effect of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide on the immune system and its potential as an immunomodulatory agent.
3. Exploring the structure-activity relationship of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide and its derivatives to optimize its pharmacological properties.
4. Investigating the potential of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide as a diagnostic agent for other diseases.
5. Studying the effect of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide on the gut microbiome and its potential as a prebiotic agent.
Conclusion
In conclusion, (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide is a synthetic compound that has potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. Its unique chemical structure and low toxicity make it a promising candidate for drug development. Future research on (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide may lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide involves the reaction of glutaric acid with hydrazine hydrate to form glutarohydrazide, followed by the reaction with two equivalents of 1-methyl-2-oxoindoline-3-carbaldehyde to produce (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide. The synthesis of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has been optimized using various methods, including microwave-assisted synthesis and solvent-free conditions.
科学的研究の応用
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has been studied for its potential applications in medicinal chemistry. Several studies have reported its anti-cancer, anti-inflammatory, and anti-microbial properties. (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has also been shown to possess antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. In addition, (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has been studied for its potential as a diagnostic agent for Alzheimer's disease.
特性
IUPAC Name |
N,N'-bis[(2-hydroxy-1-methylindol-3-yl)imino]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-28-16-10-5-3-8-14(16)20(22(28)32)26-24-18(30)12-7-13-19(31)25-27-21-15-9-4-6-11-17(15)29(2)23(21)33/h3-6,8-11,32-33H,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXAHDWCLOXYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCC(=O)N=NC3=C(N(C4=CC=CC=C43)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2946712.png)
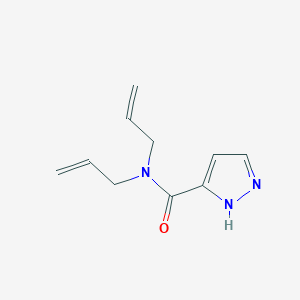


![N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2946721.png)
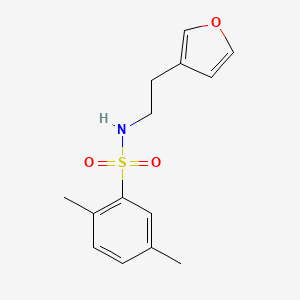
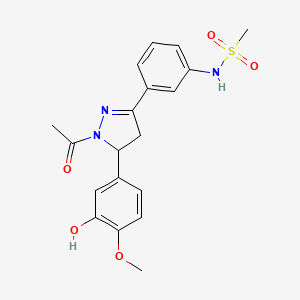
![4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2946726.png)
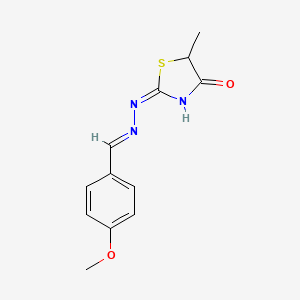
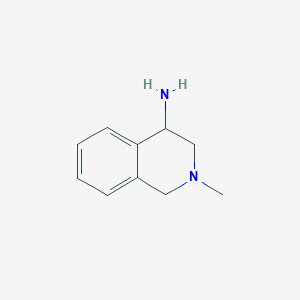
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2946731.png)
![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)
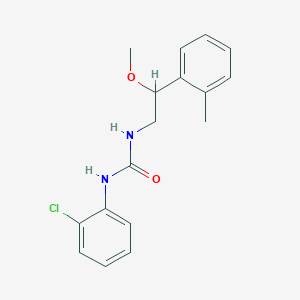
![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)